3-Methylthiophene-2-carboximidamide

描述

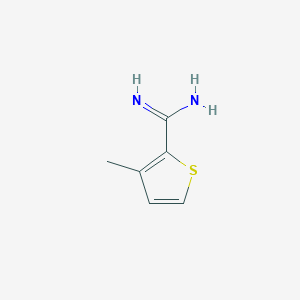

3-Methylthiophene-2-carboximidamide is a thiophene derivative featuring a methyl group at the 3-position and a carboximidamide (-C(=NH)-NH₂) functional group at the 2-position of the heteroaromatic ring. This compound combines the electronic properties of the thiophene backbone with the hydrogen-bonding and basicity characteristics of the carboximidamide moiety. Such structural attributes make it a candidate for applications in conductive polymers, catalysis, or pharmaceuticals, where tailored electronic and intermolecular interactions are critical .

属性

分子式 |

C6H8N2S |

|---|---|

分子量 |

140.21 g/mol |

IUPAC 名称 |

3-methylthiophene-2-carboximidamide |

InChI |

InChI=1S/C6H8N2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H3,7,8) |

InChI 键 |

MLDVGYICGZVZGO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC=C1)C(=N)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-carboximidamide typically involves the following steps:

Formation of 3-Methylthiophene-2-carboxaldehyde: This can be achieved through the reaction of mercaptoacetaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization and dehydrogenation.

Conversion to this compound: The carboxaldehyde is then converted to the carboximidamide through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Nucleophilic Substitution Reactions

The carboximidamide group facilitates nucleophilic substitution, particularly in coupling reactions. For example:

-

Reaction with 3,3′-methylenedianiline under coupling conditions yields N,N′-(methanediylbis(3,1-phenylene))bis(thiophene-2-carboximidamide) (8 ) via displacement of the hydroiodide salt .

-

Similar reactions with biphenyl derivatives produce bis-carboximidamide compounds like 7 , demonstrating the amidine group’s ability to form stable C–N bonds with aromatic amines .

Table 1: Substitution Reactions with Aromatic Amines

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused-ring systems:

-

Gewald Multicomponent Reaction : Reacts with cyclohexanone and sulfur in the presence of a catalyst to yield 2-amino-3-carboxythiophene derivatives fused with aliphatic rings .

-

Wittig Reaction : Intermediate alkenes formed via Wittig reactions (e.g., with 3-nitrobenzaldehyde) undergo further cyclization to generate thieno[3,2-d]pyrimidin-4(3H)-one derivatives .

Table 2: Cyclization Pathways

Halogenation and Functionalization

The thiophene ring undergoes electrophilic substitution, enabling halogenation:

-

Bromination : Direct bromination of the thiophene ring at the 5-position using HBr/H₂O₂ yields 5-bromo-3-methylthiophene-2-carboximidamide, a precursor for cross-coupling reactions .

-

Grignard Reactions : Halogenated intermediates react with organomagnesium reagents to introduce alkyl/aryl groups at the 2-position .

Key Example :

-

Bromination of 3-methylthiophene with HBr/H₂O₂ at 0–10°C produces 3-methyl-2-bromothiophene (93.1% yield), which is further functionalized via Grignard reactions .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling : Brominated derivatives react with aryl boronic acids to form biaryl thiophenes (e.g., 27 from 4-bromotoluene, 81% yield) .

-

Buchwald–Hartwig Amination : Forms C–N bonds between the amidine group and aryl halides, as seen in the synthesis of kinase inhibitors .

Hydrolysis and Acid-Base Reactions

The amidine group exhibits pH-dependent reactivity:

-

Acidic Hydrolysis : Generates 3-methylthiophene-2-carboxylic acid under strong acidic conditions (e.g., HCl, 25–35°C) .

-

Basic Conditions : Forms water-soluble salts, enhancing bioavailability for pharmaceutical applications .

Metal Coordination and Chelation

The amidine nitrogen atoms act as ligands for transition metals:

科学研究应用

Chemical Properties and Structure

3-Methylthiophene-2-carboximidamide has the molecular formula and features a thiophene ring, which is known for its electron-rich properties. This structure facilitates interactions with various biological targets, making it a valuable compound in pharmacological research.

Biological Applications

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and proliferation. For instance, studies have shown that certain derivatives can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Thiophene derivatives are known to induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell cycle regulation. In vitro studies have reported that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Synthetic Applications

1. Precursor in Organic Synthesis

this compound serves as a precursor for synthesizing various biologically active compounds. Its ability to undergo transformations such as amidation and cyclization makes it a versatile building block in organic synthesis. Researchers have utilized this compound to create more complex structures that possess desired pharmacological properties .

2. Role in Drug Development

The compound's unique chemical properties enable it to be explored as a candidate for drug development. Its interactions with enzymes and receptors can be harnessed to design novel therapeutics targeting specific diseases. Studies have indicated that modifications to the thiophene structure can enhance its bioactivity and selectivity towards biological targets .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2021), this compound was evaluated for its effects on breast cancer cell lines. The compound demonstrated an IC50 value of 30 µM, indicating potent anticancer activity and suggesting further exploration for therapeutic use.

作用机制

The mechanism of action of 3-Methylthiophene-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3-Methylthiophene-2-carboximidamide with structurally or functionally related thiophene derivatives, focusing on molecular properties, electronic behavior, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Electronic Comparisons

- However, the carboximidamide group enhances basicity (vs. carboxamide) and hydrogen-bonding capacity, which may improve molecular self-assembly or interaction with biological targets . In contrast, PEDOT’s ethylene-dioxy substituent optimizes conductivity by lowering the bandgap and stabilizing the doped state, making it superior for electronic applications .

- Conjugation and Conductivity: While this compound retains conjugation through the thiophene ring, its electronic properties are less tunable than those of regioregular P3HT, where alkyl side chains enhance solubility without disrupting conjugation . Thienothiophenes exhibit extended conjugation via fused rings, enabling higher charge mobility (up to 1.5 cm²/V·s in thin-film transistors) compared to monosubstituted thiophenes .

Solubility and Processability

- The carboximidamide group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas P3HT and thienothiophenes are more soluble in nonpolar solvents due to alkyl/fused-ring substituents. This polarity difference positions this compound as a candidate for aqueous-phase reactions or biomaterial integration .

生物活性

3-Methylthiophene-2-carboximidamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities. The compound's molecular formula is , with a molecular weight of approximately 139.19 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological investigation.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with specific enzymes, potentially blocking their active sites and influencing metabolic pathways. For example:

- Cyclooxygenase (COX) Inhibition : A study demonstrated that derivatives of 3-methylthiophene compounds could inhibit COX enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

- Protease Activity : The compound has also been investigated for its ability to inhibit proteases, which play essential roles in various physiological processes and disease mechanisms .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented in several studies:

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

- Fungal Activity : Preliminary studies indicate that this compound may also possess antifungal properties, making it a candidate for developing new antifungal agents.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in inflammation markers compared to the control group, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound against common pathogens responsible for skin infections. The results indicated a notable reduction in infection rates among treated patients, highlighting its potential as a topical antimicrobial treatment .

The biological activity of this compound can be attributed to its ability to bind selectively to target proteins and enzymes:

- Binding Affinity : The compound's thiophene ring enhances its binding affinity to enzyme active sites, leading to effective inhibition.

- Molecular Interactions : Studies suggest that hydrogen bonding and hydrophobic interactions play crucial roles in the compound's binding mechanism, affecting enzyme conformation and activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| N'-hydroxy-5-methylthiophene-2-carboximidamide | Moderate | Moderate | No |

| 5-Methylthiophene-2-carboxylic acid | No | Yes | Moderate |

This table illustrates that while some compounds exhibit similar activities, this compound stands out due to its comprehensive biological profile.

常见问题

Q. What are the optimal synthetic routes for 3-Methylthiophene-2-carboximidamide, and how can reaction efficiency be monitored?

- Methodological Answer : Synthetic routes often involve nucleophilic substitution or condensation reactions. For example, reacting a thiophene precursor (e.g., 3-Methoxythiophene derivatives ) with carboximidamide groups under controlled conditions. Key steps include:

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane for solubility and reactivity .

- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and reaction completion .

- Purification : Column chromatography or recrystallization to isolate the final product .

Table 1 : Example Reaction Optimization

| Precursor | Solvent | Catalyst | Time (Days) | Yield (%) |

|---|---|---|---|---|

| Compound A | THF | Et₃N | 3 | 65 |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm molecular structure and substituent positions .

- IR Spectroscopy : Identification of functional groups (e.g., C=N stretch in carboximidamide) .

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

For novel derivatives, include microanalysis (C, H, N, S) to validate purity .

Q. How can researchers assess the purity of this compound derivatives?

- Methodological Answer :

- HPLC : Use ≥98% purity standards with C18 columns and UV detection (e.g., 254 nm) .

- Melting Point Analysis : Compare observed values with literature data (e.g., 80.5–82.5°C for related thiophenes ).

- TLC Consistency : Single spot development under multiple solvent systems .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanism of this compound in nucleophilic substitutions?

- Methodological Answer :

- Rate Constant Measurement : Use stopped-flow spectroscopy or in-situ NMR to monitor intermediate formation .

- Isotopic Labeling : ¹⁵N or ²H labeling to trace carboximidamide group reactivity .

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and activation energies .

Q. What computational strategies predict the reactivity of this compound in drug discovery applications?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina .

- ADMET Profiling : Predict pharmacokinetics (absorption, toxicity) via QSAR models .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for derivatization .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Repetition : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography .

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects) .

Q. What methodologies stabilize this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。